molecular formula C21H33BN2O5 B7957486 N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957486
M. Wt: 404.3 g/mol
InChI Key: JXJFBRNZHLIJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

    Formation of the Aniline Derivative: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group

    Boron Incorporation: The key step involves the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride)

    Coupling: Aryl or vinyl halides, palladium catalysts, bases (e.g., potassium carbonate)

Major Products

    Reduction: N-Cyclohexyl-2-amino-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

    Substitution: Various alkoxy derivatives

    Coupling: Biaryl or bialkyl derivatives

Scientific Research Applications

N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is largely dependent on its chemical structure:

    Molecular Targets: The boron atom within the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, through coordination bonds.

    Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group allows for reduction reactions, while the propoxy group provides additional sites for substitution. The dioxaborolane ring enables participation in cross-coupling reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-cyclohexyl-2-nitro-5-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O5/c1-6-12-27-19-14-17(23-15-10-8-7-9-11-15)18(24(25)26)13-16(19)22-28-20(2,3)21(4,5)29-22/h13-15,23H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFBRNZHLIJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.